3-amino-5-fluoro-N-propylbenzamide
Description
3-Amino-5-fluoro-N-propylbenzamide is a benzamide derivative characterized by a fluorine atom at position 5, an amino group at position 3, and an N-propyl carboxamide moiety. Its molecular formula is C₁₀H₁₂FN₂O, with a molar mass of approximately 196.22 g/mol. Benzamide derivatives are frequently explored in medicinal chemistry for their enzyme-inhibitory or receptor-binding activities, making this compound a candidate for drug development .
Properties
IUPAC Name |
3-amino-5-fluoro-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWBGAGEZFVLAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-5-fluoro-N-propylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide structure with an amino group and a fluorine atom at specific positions, which contribute to its unique chemical reactivity and biological properties. The presence of the fluorine atom enhances lipophilicity and metabolic stability, allowing for better interaction with biological targets.
The biological activity of this compound primarily involves interactions with various molecular targets:
- Enzymatic Interactions : The compound has been shown to modulate the activity of enzymes involved in neurotransmission and inflammatory pathways, suggesting potential applications in neurological disorders and inflammation-related conditions.
- Receptor Binding : It interacts with specific receptors, influencing signal transduction pathways that are critical for cellular responses.
Therapeutic Applications
The compound's unique properties make it a candidate for several therapeutic applications:
- Anticancer Activity : Research indicates that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer models. It has been evaluated for its effects on cancer cell lines, showing promising results in reducing tumor growth .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics .
Research Findings
Several studies have investigated the biological activity of this compound and its derivatives. Key findings include:
Data Summary
The following table summarizes key research findings related to the biological activity of this compound:
Case Studies
- Breast Cancer Model : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours, suggesting effective anticancer properties.
- Inflammatory Pathways : Another research project explored the compound's impact on inflammatory markers in vitro, revealing a decrease in cytokine production when treated with this compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-amino-5-fluoro-N-propylbenzamide with structurally related benzamide derivatives:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₀H₁₂FN₂O | 196.22 | 3-NH₂, 5-F, N-propyl | Moderate polarity, H-bond donor/acceptor |
| 3-Fluoro-5-nitro-N-propylbenzamide [5] | C₁₀H₁₁FN₂O₃ | 226.20 | 3-F, 5-NO₂, N-propyl | Electron-withdrawing NO₂ group; higher molecular weight |
| 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide [3] | C₁₇H₁₁BrClF₅NO₂ | 500.63 | 4-Br, 5-F, 2-trifluoropropoxy, N-aryl | High lipophilicity; halogen-rich for metabolic stability |
| Furo[2,3-b]pyridine carboxamide [4] | C₂₉H₂₂ClFN₄O₃ | 553.97 | Fused furopyridine, pyrimidinyl cyclopropane | Complex ring system; potential for multi-target activity |
Key Observations:
- Nitro vs. Amino Groups: Replacing the nitro group in 3-fluoro-5-nitro-N-propylbenzamide with an amino group reduces molecular weight by ~30 g/mol and alters electronic properties.
- Halogenation: The bromo/chloro/trifluoropropoxy-substituted benzamide in exhibits higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility. In contrast, this compound’s simpler structure balances moderate polarity and bioavailability .
- Structural Complexity : Furopyridine derivatives () demonstrate how fused heterocycles can enhance target engagement but may complicate synthesis and metabolic clearance compared to the straightforward benzamide scaffold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
